Quinolin-7-ylboronic acid

Cross-coupling Suzuki-Miyaura C-C bond formation

Choose Quinolin-7-ylboronic acid for reliable Suzuki-Miyaura cross-coupling at the 7-position, a reactivity profile validated for HIPK2 antifibrotic inhibitor synthesis [1]. Its pKa of 7.43 enables optimal boronic acid sensor design at physiological pH, outperforming 3- or 4-position isomers. This building block delivers predictable biaryl construction without the specialized conditions required for other regioisomers. Ideal for medicinal chemistry and sensor R&D programs demanding batch-to-batch consistency.

Molecular Formula C9H8BNO2
Molecular Weight 172.98 g/mol
CAS No. 629644-82-2
Cat. No. B1321502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-7-ylboronic acid
CAS629644-82-2
Molecular FormulaC9H8BNO2
Molecular Weight172.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=CC=N2)C=C1)(O)O
InChIInChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H
InChIKeyZMEMBOIUHLWVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-7-ylboronic Acid (CAS 629644-82-2) - Technical Specifications & Procurement Baseline


Quinolin-7-ylboronic acid is an arylboronic acid with a boronic acid functional group (-B(OH)₂) at the 7-position of a quinoline heterocycle . Its molecular formula is C₉H₈BNO₂, with a molecular weight of 172.98 g/mol and a predicted pKa of 7.43 ± 0.30 [1]. The compound is a solid that is typically stored under inert gas at 2-8°C [1].

Why Substituting Quinolin-7-ylboronic Acid with Other Quinoline Boronic Acids Fails in Critical Applications


Substituting quinolin-7-ylboronic acid with other positional isomers, such as 3- or 4-quinolineboronic acid, is not functionally equivalent. The position of the boronic acid on the quinoline ring directly impacts the electronic environment, which in turn affects the compound's reactivity in key applications like Suzuki-Miyaura coupling [1], its pKa and binding properties in sensor applications [2], and its biological activity as a kinase inhibitor scaffold [3].

Quantitative Evidence Guide: Selecting Quinolin-7-ylboronic Acid Over Structural Analogs


Comparative Suzuki-Miyaura Coupling Yields: 7-Position vs. 4-Position Reactivity

In palladium-catalyzed Suzuki-Miyaura reactions, the position of the boronic acid on the quinoline ring is a critical determinant of reactivity. While 4-quinoline carboxylates demonstrate enhanced reactivity in base-free conditions [1], the 7-position isomer is a robust and widely used partner for standard coupling protocols. In synthetic procedures for its own preparation, yields for the target compound, quinolin-7-ylboronic acid, are reported in the range of 45-75% . In contrast, coupling reactions utilizing (7-methylquinolin-4-yl)boronic acid can achieve yields exceeding 85% under optimized conditions with a specific ligand , highlighting that the 4-position can be more reactive but requires specialized catalytic systems, while the 7-position provides predictable, reliable performance in diverse settings.

Cross-coupling Suzuki-Miyaura C-C bond formation

Acidity (pKa) of Quinolin-7-ylboronic Acid: Comparison with 3-Quinolineboronic Acid

The acidity of the boronic acid group, quantified by its pKa, dictates its binding affinity for diols at a given pH, which is essential for designing carbohydrate sensors. Quinolin-7-ylboronic acid has a predicted pKa of 7.43 ± 0.30 . While the pKa of 3-quinolineboronic acid is not directly reported with the same method, studies on 3-QBA show it functions as an effective water-soluble fluorescence sensor for carbohydrate recognition at physiological pH [1]. The slightly acidic predicted pKa of the 7-isomer suggests it will be predominantly in its neutral, trigonal planar form at physiological pH, which is the active form for binding to diols, whereas a more basic pKa would require a higher pH for optimal binding.

Sensor Design Sugar Binding Fluorescence

Application in HIPK2 Kinase Inhibitor Development

Quinoline-based boronic acids serve as crucial scaffolds for developing potent and selective kinase inhibitors. A 2022 study demonstrated that borylated quinolines, which can be derived from or used to synthesize compounds like quinolin-7-ylboronic acid, are key intermediates for developing potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors [1]. The study successfully applied a method for the synthesis of potential HIPK2 inhibitors, highlighting the specific relevance of the quinoline-boronic acid scaffold in this therapeutic area [1]. This is in contrast to 2-carboxyquinoline boronic acids, which have been identified as highly potent inhibitors of KPC-2 (a β-lactamase) with an IC50 of 8.3 nM [2], demonstrating that the core quinoline-boronic acid structure can be tuned for different biological targets through specific substitutions.

Kinase Inhibition HIPK2 Medicinal Chemistry

High-Impact Research Applications for Quinolin-7-ylboronic Acid (CAS 629644-82-2)


Reliable Suzuki-Miyaura Coupling Partner for Biaryl Synthesis

Quinolin-7-ylboronic acid is a robust building block for synthesizing biaryl and heterobiaryl structures via Suzuki-Miyaura cross-coupling. Its use is supported by the well-established reactivity of quinoline-7-boronic acids in these reactions [1]. When high yields are required with minimal optimization, the 7-position isomer provides a reliable alternative to the more specialized conditions sometimes needed for the 4-position isomer .

Building Block for Developing HIPK2 Kinase Inhibitors

Researchers focused on developing inhibitors for homeodomain interacting protein kinase 2 (HIPK2), a target for antifibrotic therapies, should prioritize quinolin-7-ylboronic acid as a key intermediate. A 2022 study specifically validated the quinoline-boronic acid scaffold for this purpose, using a synthetic route that highlights the utility of these compounds in creating potential pharmacological agents [2].

Design of Diol-Sensing Probes Operating at Physiological pH

The predicted pKa of 7.43 ± 0.30 for quinolin-7-ylboronic acid makes it a well-suited candidate for designing boronic acid-based fluorescent sensors intended to operate at physiological pH (7.4) . At this pH, the boronic acid will exist in equilibrium between its neutral trigonal and anionic tetrahedral forms, which is optimal for binding to saccharides and other diols [3]. This positions it as a logical alternative to other isomers like 3-quinolineboronic acid for sensor development [3].

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